molecular formula C16H15N3O2S B5726468 2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5726468
M. Wt: 313.4 g/mol
InChI Key: NZAORUHMZKJKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of beta-carbolines, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it is believed to act on various molecular targets in the body, including the serotonin and dopamine receptors. It also modulates the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. It also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, it enhances the activity of the neurotransmitter serotonin, which is involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its diverse pharmacological properties. It can be used to study various biological processes such as inflammation, oxidative stress, and neurotransmitter regulation. However, one of the limitations is the lack of information on its toxicity and side effects, which makes it difficult to determine the appropriate dosage for experiments.

Future Directions

There are several future directions for the research on 2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested as a potential treatment for cancer and anxiety disorders. Furthermore, there is a need for further studies on its toxicity and pharmacokinetics to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse pharmacological properties. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a potential therapeutic agent for various diseases. However, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 2-thiophenecarboxaldehyde with tryptamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, it has been found to have anti-anxiety and anti-depressant effects in animal models.

properties

IUPAC Name

2-[(5-nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-19(21)16-6-5-11(22-16)9-18-8-7-13-12-3-1-2-4-14(12)17-15(13)10-18/h1-6,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAORUHMZKJKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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